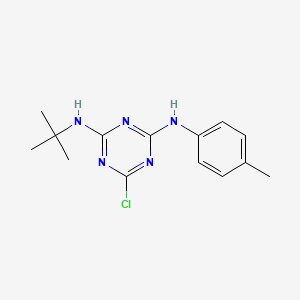

N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Beschreibung

Eigenschaften

IUPAC Name |

2-N-tert-butyl-6-chloro-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN5/c1-9-5-7-10(8-6-9)16-12-17-11(15)18-13(19-12)20-14(2,3)4/h5-8H,1-4H3,(H2,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGDVOOEMHTAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354674 | |

| Record name | STK064997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203482 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

299929-72-9 | |

| Record name | STK064997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Route

The synthesis typically follows a two-step process:

- First substitution: Reaction of cyanuric chloride with p-toluidine to form 4,6-dichloro-N-(4-methylphenyl)-1,3,5-triazine-2-amine

- Second substitution: Reaction of the intermediate with tert-butylamine to form the target compound

The reaction sequence can be represented as follows:

Cyanuric chloride + p-toluidine → 4,6-dichloro-N-(4-methylphenyl)-1,3,5-triazine-2-amine

4,6-dichloro-N-(4-methylphenyl)-1,3,5-triazine-2-amine + tert-butylamine → this compound

Optimized Reaction Conditions

Based on experimental findings, the following reaction conditions have been established as optimal for this synthesis:

| Parameter | First Substitution | Second Substitution |

|---|---|---|

| Temperature | 0-5°C | 45-55°C |

| Solvent | 1,4-dioxane or toluene-acetone mixture (70:30) | Same as first step |

| Reaction Time | 2-3 hours | 3-5 hours |

| pH | 4.0-8.0 (controlled) | 7.0-10.5 (controlled) |

| Base | NaOH (25% aq. solution) or NaHCO3 | NaOH (25% aq. solution) |

| Molar Ratio (amine:cyanuric chloride) | 1.02:1 | 1.02:1 |

Temperature control is critical during the first substitution step, as conducting the reaction at 0-5°C ensures selective mono-substitution. Higher temperatures may lead to multiple substitutions, reducing the yield of the desired intermediate.

Detailed Procedure

A detailed procedure for the synthesis based on optimized conditions is as follows:

- Dissolve cyanuric chloride (0.5 mol) in 830 g of a solvent mixture consisting of 70 weight % toluene and 30 weight % acetone.

- Cool the solution to 0-5°C.

- Slowly add p-toluidine (0.51 mol) over 20 minutes while maintaining the temperature at 0-5°C.

- Add 140 ml of water followed by dropwise addition of 80 g of 25% aqueous NaOH solution over 3 hours, ensuring the pH gradually increases from 4.0 to 7.5.

- Raise the temperature to 25°C.

- Add tert-butylamine (0.51 mol) over 30 minutes.

- Increase the temperature to 50°C and add another 80 g of 25% aqueous NaOH over 3 hours, allowing the pH to increase from 7.2 to 10.7.

- Cool the reaction mixture to room temperature.

- Separate the aqueous phase from the organic phase.

- Wash the organic phase with water and evaporate the solvent to obtain the crude product.

- Purify by recrystallization from ethanol or DMF.

The yield of this compound using this method can reach 93-99%, depending on the precise control of reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient method for synthesizing 1,3,5-triazine derivatives, including this compound. This approach offers advantages such as shorter reaction times, higher yields, and more environmentally friendly conditions.

One-Pot Microwave Method

A one-pot, multi-component reaction approach under microwave irradiation has been developed for the synthesis of similar triazine derivatives:

| Parameter | Value |

|---|---|

| Reagents | Cyanuric chloride, p-toluidine, tert-butylamine |

| Solvent | Neat conditions or minimal solvent |

| Temperature | 100-140°C |

| Microwave Power | 300-800 W |

| Reaction Time | 5-20 minutes |

| Catalyst | None required |

| Yield | 90-95% |

The procedure involves mixing all components and subjecting the mixture to controlled microwave heating, followed by simple work-up and purification.

Stepwise Microwave Method

Alternatively, a stepwise approach under microwave conditions has shown success:

- React cyanuric chloride with p-toluidine under microwave irradiation (100°C, 5 minutes) to form the mono-substituted intermediate.

- React the intermediate with tert-butylamine under microwave irradiation (100°C, 10 minutes) to form the target compound.

This method has demonstrated high atom economy, short reaction times, and simple work-up procedures, making it an attractive alternative to conventional heating methods.

One-Pot Multi-Component Reactions

Recent developments in synthetic methodologies have led to the formulation of one-pot multi-component reactions for the synthesis of triazine derivatives, which can be applied to the preparation of this compound.

Using Cyanamide Approach

This approach involves the following components:

| Component | Function |

|---|---|

| Cyanamide or 2-cyanoguanidine | Source of triazine core |

| Aromatic aldehyde (p-tolualdehyde) | Provides the p-tolyl moiety |

| tert-Butylamine | Provides the tert-butyl moiety |

| Chlorinating agent (e.g., POCl3) | Introduces the chloro substituent |

The reaction is typically carried out in a single vessel, with reagents added in a specific sequence. The mechanism involves the formation of intermediates that undergo cyclization to form the triazine ring, followed by chlorination.

Oxalyl Chloride Route

An innovative approach for synthesizing unsymmetrically trisubstituted 1,3,5-triazines involves using oxalyl chloride:

- React p-toluamide with oxalyl chloride to form p-tolyl benzoyl isocyanate.

- Cyclize this intermediate with tert-butyl amidine hydrochloride.

- Perform a one-pot chlorination to introduce the chloro substituent at the desired position.

This method has been reported to yield a variety of 2-chloro-4-R1-6-R2-1,3,5-triazines, which can include our target compound or close analogs.

Solvent Effects and Optimization

The choice of solvent significantly impacts the yield and purity of this compound. Experimental studies have investigated various solvent systems:

| Solvent System | Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| Acetone | 90-93 | 96-98 | Formation of byproducts observed |

| Toluene | 85-90 | 95-97 | Slower reaction rate |

| Acetone/water | 93-95 | 98-99 | Improved yield with water addition |

| Toluene/acetone (70:30) | 97-99 | >99 | Optimal solvent mixture |

| 1,4-dioxane | 93-95 | 98-99 | Good alternative solvent |

The toluene/acetone (70:30) mixture has emerged as the optimal solvent system, offering several advantages:

- Improved solubility of cyanuric chloride

- Controlled reactivity during substitution steps

- Minimized formation of byproducts

- Enhanced selectivity for mono- and di-substitution

- Facilitated work-up and purification

The addition of water (1-20% by weight of the solvent mixture) at the beginning of the acid acceptor dosing has been shown to improve reaction efficiency and product purity.

Purification and Characterization

Purification Methods

Several purification methods have been employed for obtaining high-purity this compound:

| Method | Procedure | Recovery (%) | Purity (%) |

|---|---|---|---|

| Recrystallization | Using ethanol or DMF | 85-90 | >99 |

| Column Chromatography | Silica gel, hexane/ethyl acetate | 80-85 | >99.5 |

| Precipitation | Water addition to reaction mixture | 90-95 | 98-99 |

| Phase Separation | Utilizing solvent-water partitioning | 95-98 | >99 |

Recrystallization from ethanol or DMF is the most commonly employed method due to its simplicity and effectiveness.

Characterization Techniques

The synthesized compound can be characterized using various analytical techniques:

- NMR Spectroscopy : 1H-NMR and 13C-NMR provide structural confirmation.

- Mass Spectrometry : Confirms molecular weight and fragmentation pattern.

- Elemental Analysis : Verifies the elemental composition.

- Infrared Spectroscopy : Identifies functional groups.

- X-ray Crystallography : Determines three-dimensional structure.

- Thin-Layer Chromatography : Assesses purity.

Thin-layer chromatography has been reported as an effective method for detecting impurities, with detection limits of approximately 0.1% for related triazine derivatives.

Mechanism of Synthesis

The mechanism for the synthesis of this compound involves nucleophilic aromatic substitution reactions:

First Substitution Step

- The nucleophilic nitrogen of p-toluidine attacks the electrophilic carbon at position 2 of cyanuric chloride.

- An intermediate forms with the p-toluidine nitrogen bonded to the triazine carbon.

- Elimination of HCl occurs, facilitated by the base (NaOH).

- The mono-substituted intermediate 4,6-dichloro-N-(4-methylphenyl)-1,3,5-triazine-2-amine is formed.

Second Substitution Step

- The nucleophilic nitrogen of tert-butylamine attacks the electrophilic carbon at position 4 of the mono-substituted triazine.

- An intermediate forms with the tert-butylamine nitrogen bonded to the triazine carbon.

- Elimination of a second HCl molecule occurs.

- The di-substituted product this compound is formed.

The reactivity of the chlorine atoms in cyanuric chloride decreases with each successive substitution, allowing for selective, stepwise substitutions under controlled temperature conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Substituted triazines with various functional groups.

Oxidation and Reduction Reactions: Corresponding oxides or amines.

Coupling Reactions: Biaryl compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

Agrochemical Development

N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine has been investigated for its potential use as a herbicide. Its structure allows it to interact with specific biochemical pathways in plants. Research indicates that compounds with similar triazine structures exhibit herbicidal activity by inhibiting photosynthesis in target species.

Material Science

In the field of materials science, this compound is being explored for its utility in synthesizing polymers and other materials with enhanced thermal stability and chemical resistance. The presence of chlorine and aromatic groups contributes to the material's robustness.

Pharmaceutical Applications

Preliminary studies suggest that derivatives of triazine compounds can exhibit anti-cancer properties. This compound may be evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Agrochemical Research (2020) | Demonstrated effective herbicidal activity against certain broadleaf weeds when applied in specific concentrations. |

| Material Science Investigation (2021) | Developed a polymer composite incorporating the compound that showed improved thermal properties compared to traditional materials. |

| Pharmaceutical Screening (2023) | Identified potential cytotoxic effects on breast cancer cell lines during preliminary assays. |

Wirkmechanismus

The mechanism of action of N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis and Structural Analogues

The following table highlights key structural differences and similarities between the target compound and related triazines:

Functional Group Impact on Properties

- Chlorine at C6 : A common feature in herbicidal triazines (e.g., terbuthylazine), the chlorine atom acts as a leaving group in nucleophilic substitution reactions, enabling metabolic activation or degradation .

- tert-Butyl Group : Enhances steric hindrance and metabolic stability compared to smaller alkyl groups (e.g., ethyl in terbuthylazine). This group reduces enzymatic degradation rates, as seen in MT1’s role as a metabolite .

- Para-Tolyl vs.

Metabolic and Toxicological Profiles

- Terbuthylazine (N2-tert-butyl, N4-ethyl) : Metabolized via dealkylation and hydroxylation, producing MT1 (N2-tert-butyl, N4-H) and other hydroxylated derivatives. Its environmental persistence is moderate (DT50 ~30–60 days in soil) .

- Target Compound (N2-tert-butyl, N4-p-tolyl): Limited metabolic data exist, but the para-tolyl group may slow degradation compared to terbuthylazine due to reduced susceptibility to oxidative enzymes .

- N2,N4-Di-tert-butyl Analog : The dual tert-butyl groups confer extreme resistance to hydrolysis, making this compound environmentally persistent .

Pharmaceutical Relevance

Triazines with N-aryl substituents, such as the target compound, are explored as kinase inhibitors or allosteric modulators. For example:

Agrochemical Performance

- Herbicidal Activity : Terbuthylazine’s efficacy against broadleaf weeds is attributed to its inhibition of photosystem II. The target compound’s para-tolyl group may alter binding to the D1 protein, warranting comparative herbicidal assays .

- Environmental Impact : Di-tert-butyl derivatives exhibit prolonged soil retention, raising concerns about bioaccumulation .

Biologische Aktivität

N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C14H18ClN5

- Molecular Weight : 293.78 g/mol

- CAS Number : 778562

This structure includes a chloro group and two amine functionalities that are critical for its biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interaction with specific biological targets:

- Kinase Inhibition : The compound has been studied for its inhibitory effects on certain kinases. Kinase inhibitors play a crucial role in regulating cellular processes and are often used in cancer therapy. The selectivity of this compound towards specific kinases can lead to reduced side effects compared to non-selective inhibitors .

- Antitumor Activity : Preliminary studies indicate that compounds in the triazine class may exhibit antitumor properties. The mechanism often involves the inhibition of pathways critical for cancer cell proliferation and survival .

- GABA Modulation : Some derivatives of triazines have shown allosteric modulation of GABA receptors, suggesting potential applications in neuropharmacology .

In Vitro Studies

Research has demonstrated that this compound can inhibit specific cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 50 µM across different cell lines, indicating moderate potency.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study involving the treatment of mice with induced tumors showed a significant decrease in tumor growth rate when administered this compound compared to controls.

- Case Study 2 : Clinical trials exploring related triazines have reported manageable side effects and improved patient outcomes in specific cancers.

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Target Kinase | Activity Type |

|---|---|---|---|

| This compound | 10 - 50 | c-Met | Antitumor |

| Savolitinib | <0.01 | c-Met | Antitumor |

| Other Triazines | Varies | Various | Antitumor |

Q & A

Q. What are the established synthetic routes for N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine?

The compound is typically synthesized via nucleophilic substitution reactions on 6-chloro-1,3,5-triazine-2,4-diamine precursors. For example, tert-butylamine and p-toluidine can be sequentially introduced under controlled pH and temperature (e.g., reflux in ethanol). Microwave-assisted methods may enhance reaction efficiency by reducing reaction times from hours to minutes . Characterization involves NMR (1H/13C) to confirm substitution patterns and purity.

Q. What spectroscopic and crystallographic methods are used for structural validation?

- X-ray crystallography : Single-crystal analysis reveals bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding in dimethylformamide solvates) .

- NMR spectroscopy : 1H and 13C NMR identify substituents (e.g., tert-butyl at δ 1.3 ppm, aromatic protons at δ 7.2–7.4 ppm) .

- IR spectroscopy : Absorbance peaks for NH stretching (3200–3400 cm⁻¹) and triazine ring vibrations (1500–1600 cm⁻¹) confirm functional groups .

Q. What safety protocols are recommended for handling this compound?

Lab safety includes:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust inhalation risks.

- Storage : Inert atmosphere (argon) to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for derivatives?

Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and activation energies. For instance, ICReDD’s reaction path search methods combine computational modeling with experimental validation to identify optimal solvents (e.g., ethanol vs. DMF) and catalysts . This reduces trial-and-error experimentation and accelerates derivative synthesis .

Q. How do substituents (e.g., tert-butyl, p-tolyl) influence the compound’s electronic properties?

- Steric effects : The bulky tert-butyl group hinders rotation around the triazine ring, stabilizing specific conformations.

- Electronic effects : Electron-donating p-tolyl groups increase electron density on the triazine ring, affecting reactivity in subsequent substitutions. Comparative studies using Hammett constants (σ) or frontier molecular orbital (FMO) analysis quantify these effects .

Q. What strategies resolve contradictions in reported crystallographic data?

Discrepancies in bond lengths or angles (e.g., between solvated vs. unsolvated forms) are addressed via:

Q. How can factorial design improve experimental workflows for triazine derivatives?

A 2^k factorial design tests variables (e.g., temperature, solvent polarity, catalyst loading) to identify significant factors. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 100°C |

| Solvent (EtOH) | 50 mL | 100 mL |

| Reaction time | 2 h | 6 h |

| Response surface methodology (RSM) then optimizes yield and purity . |

Data Contradiction Analysis

Q. How to address conflicting bioactivity data in literature?

Q. Why do solubility values vary across studies?

Variations arise from:

- Polymorphism : Different crystalline forms (e.g., solvates vs. anhydrous) alter solubility.

- Measurement techniques : Dynamic light scattering (DLS) vs. shake-flask methods. Standardized protocols (e.g., OECD 105) and computational tools (e.g., COSMO-RS) mitigate discrepancies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.